2-[(Naphthalen-2-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide typically involves the condensation of naphthylamine with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride
- 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
- 9,10-Di(naphthalen-2-yl)anthracene derivatives
Uniqueness
2-[(Naphthalen-2-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is unique due to its combination of naphthalene and pyridine moieties, which confer distinct electronic and steric properties. This makes it particularly versatile in various applications, from catalysis to medicinal chemistry .
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H16N4O/c23-18(22-21-12-14-7-9-19-10-8-14)13-20-17-6-5-15-3-1-2-4-16(15)11-17/h1-12,20H,13H2,(H,22,23)/b21-12+ |
InChI Key |
PGNZFOIJGHQVEU-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=NC=C3 |
solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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